molecular formula C11H10ClN5S B2712485 2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE CAS No. 945314-60-3

2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE

Cat. No.: B2712485
CAS No.: 945314-60-3
M. Wt: 279.75
InChI Key: BKTKMSGJPVMJJX-UHFFFAOYSA-N
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Description

2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Scientific Research Applications

2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE has several scientific research applications, including:

Future Directions

The future directions in the research of 1,2,4-triazolo-thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases . This includes the exploration of their diverse pharmacological activities and the optimization of their synthetic approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE is unique due to the presence of the chloro and aniline groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKMSGJPVMJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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